molecular formula C21H42O3 B8581870 3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol CAS No. 111040-45-0

3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol

Cat. No.: B8581870
CAS No.: 111040-45-0
M. Wt: 342.6 g/mol
InChI Key: OQWYJCXPYDWPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol is a useful research compound. Its molecular formula is C21H42O3 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

111040-45-0

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

3-(12-cyclohexyldodecoxy)propane-1,2-diol

InChI

InChI=1S/C21H42O3/c22-18-21(23)19-24-17-13-8-6-4-2-1-3-5-7-10-14-20-15-11-9-12-16-20/h20-23H,1-19H2

InChI Key

OQWYJCXPYDWPCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCCOCC(CO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 40.8 g (0.123 mole) of 12-cyclohexyldodecyl bromide, 22.7 g (0.172 mole) of 1,2-isopropylideneglycerol, 1.0 g of cetyltrimethylammonium chloride and 27.6 g (0.344 mole) of 50% aqueous solution of sodium hydroxide was stirred at 80° C. for 10 hours. Then to the reaction mixture was added 200 ml of hexane, and the resulting mixture was washed with water, and dried (MgSO4), followed by evaporation of the solvent under reduced pressure. To the residue were added 200 ml of methanol and 4 ml of 6N hydrochloric acid, and the mixture was heated under reflux for 10 hours and then cooled. The precipitated colorless crystals were collected by filtration, washed with hexane, and dried, to give 10.1 g of the above-captioned compound. The mother liquid was further cooled, to give 20.8 g of the second crystals. Overall yield: 30.9 g (74%)
Name
12-cyclohexyldodecyl bromide
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 40.8 g (0.123 mole) of 12-cyclohexyldodecyl bromide, 22.7 g (0.172 mole) of 1,2-isopropylideneglycerol, 1.0 g of cetyltrimethylammonium chloride and 27.6 g (0.344 mole) of 50% aqueous sodium hydroxide solution was stirred at 80° C. for 10 hours. To the reaction mixture was added 200 ml of hexane and the resulting mixture was washed with water, dried (MgSO4) and concentrated under reduced pressure. To the residue were added 200 ml of methanol and 4 ml of 6N hydrochloric acid, and the mixture was heated unde reflux for 10 hours. The mixture was cooled and the colorless crystals precipitated were collected by filtration, washed with hexane and dried to give 10.1 g of the above-mentioned compound. The mother liquid was further cooled to obtain 20.8 g of the second crystals. Total yield: 30.9 g (yield: 74%)
Name
12-cyclohexyldodecyl bromide
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.